6-Chloro-1,2,3-benzothiadiazole

Vue d'ensemble

Description

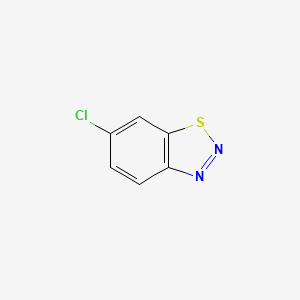

6-Chloro-1,2,3-benzothiadiazole is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring. This compound is a derivative of 1,2,3-benzothiadiazole, where a chlorine atom is substituted at the 6th position of the benzene ring. It is a colorless solid that is soluble in organic solvents and has significant applications in various fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Chloro-1,2,3-benzothiadiazole can be synthesized through the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite. The reaction involves the formation of an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotized to form 1,2,3-benzothiadiazole. The use of aniline in this reaction leads to the formation of the 6-chloro derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale diazotization reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-1,2,3-benzothiadiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the presence of the chlorine atom, it can undergo nucleophilic substitution reactions where the chlorine is replaced by other nucleophiles.

Electrophilic Substitution: The aromatic nature of the compound allows it to participate in electrophilic substitution reactions, although it is less nucleophilic compared to naphthalene.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid can be used under controlled conditions to introduce various substituents onto the aromatic ring.

Major Products Formed

Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

Electrophilic Substitution: Products include nitrated or sulfonated derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Research indicates that CBT exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including prostate and triple-negative breast cancer cells. The mechanism of action is believed to involve:

- Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest: Inhibition of cell cycle progression at the G1 phase.

Case Study:

A study demonstrated that CBT derivatives showed enhanced cytotoxicity against triple-negative breast cancer cells with IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil . The most potent derivative had an IC50 of 2.93 ± 0.07 μM, indicating its potential as a lead compound for further development .

Table: Anticancer Activity of CBT Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| CBT Derivative A | MDA-MB-468 (TNBC) | 2.93 |

| CBT Derivative B | 22Rv1 (Prostate Cancer) | 11.88 |

| Diazoxide | MDA-MB-468 | 1236 |

Antimicrobial Properties

CBT has also been evaluated for its antimicrobial activity against various bacterial strains. Studies show that it possesses significant antibacterial effects, making it a candidate for developing new antibiotics.

Case Study:

An efficacy study compared the antimicrobial activity of CBT against clinical strains of bacteria, revealing potent activity against resistant strains such as MRSA and E. coli .

Table: Antimicrobial Efficacy of CBT

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 - 25 |

| Escherichia coli | 25 - 50 |

| Salmonella typhimurium | 50 |

Material Science

CBT serves as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for modifications that can enhance the properties of materials used in various industrial applications.

Applications in Industry:

- Dyes and Pigments: CBT derivatives are utilized in producing vibrant dyes due to their stable chemical structure.

- Organic Synthesis: As a versatile intermediate, CBT is involved in synthesizing pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 6-Chloro-1,2,3-benzothiadiazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Benzothiadiazole: The parent compound without the chlorine substitution.

2,1,3-Benzothiadiazole: A structural isomer with different positioning of the nitrogen and sulfur atoms.

Benzothiazole: A related compound with a similar benzene-thiazole structure but different chemical properties

Uniqueness

6-Chloro-1,2,3-benzothiadiazole is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. The chlorine substitution also influences its chemical and physical properties, making it distinct from its parent compound and other isomers.

Activité Biologique

6-Chloro-1,2,3-benzothiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological effects of this compound, particularly in relation to its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (C6H3ClN2S) features a benzothiadiazole core with a chlorine substituent at the 6-position. Its structure is significant for its interaction with biological targets, particularly in mitochondrial functions and cancer cell metabolism.

Mitochondrial Inhibition

Research indicates that this compound inhibits mitochondrial functions by affecting ADP phosphorylation and calcium transport in rat liver mitochondria. The compound shows a concentration-dependent effect:

- At low concentrations, it primarily blocks site I of the mitochondrial respiratory chain.

- At higher concentrations, it can impact both site I and site II, leading to decreased oxygen consumption and H+-movement .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in relation to mitochondrial complex II (CII) inhibition. A study on benzothiadiazine derivatives revealed that compounds similar to this compound exhibit selective cytotoxicity against cancer cells:

- IC50 Values : The most potent derivatives showed IC50 values as low as 2.93 ± 0.07 μM in triple-negative breast cancer cells, indicating significant potential for therapeutic application .

Comparative Biological Activity

The table below summarizes the biological activities associated with this compound and related compounds:

Study on Mitochondrial Function

In a controlled experiment using rat liver mitochondria:

- The administration of this compound led to significant inhibition of mitochondrial respiration when NAD-linked substrates were oxidized.

- The results indicated a notable reduction in the acceptor control ratio at higher concentrations .

Anticancer Investigations

A recent study focused on the structure-activity relationship of benzothiadiazine derivatives:

Propriétés

IUPAC Name |

6-chloro-1,2,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEPJFDVBPZWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178315 | |

| Record name | 1,2,3-Benzothiadiazole, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23644-01-1 | |

| Record name | 1,2,3-Benzothiadiazole, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023644011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Benzothiadiazole, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.